![molecular formula C11H6BrNO3S B13678073 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13678073.png)
3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide is a heterocyclic compound that features a unique structure combining a thienoquinoline core with bromine and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide typically involves multi-step organic reactions. One common method includes the bromination of thieno[2,3-g]quinoline followed by hydroxylation. The reaction conditions often require the use of strong acids or bases, and the presence of oxidizing agents to achieve the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized thienoquinoline compounds.
Applications De Recherche Scientifique
3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Shares the hydroxyl group but lacks the thieno and bromine functionalities.
3-Bromoquinoline: Contains the bromine atom but lacks the hydroxyl and thieno groups.
Thieno[2,3-g]quinoline: Lacks both the bromine and hydroxyl groups.
Uniqueness: 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide is unique due to the combination of bromine, hydroxyl, and thienoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H6BrNO3S |
|---|---|
Poids moléculaire |
312.14 g/mol |
Nom IUPAC |
3-bromo-1,1-dioxo-5H-thieno[2,3-g]quinolin-8-one |
InChI |
InChI=1S/C11H6BrNO3S/c12-8-5-17(15,16)11-4-7-9(3-6(8)11)13-2-1-10(7)14/h1-5H,(H,13,14) |
Clé InChI |
FYUGHNAQEPADFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=CC3=C(C=C2C1=O)S(=O)(=O)C=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


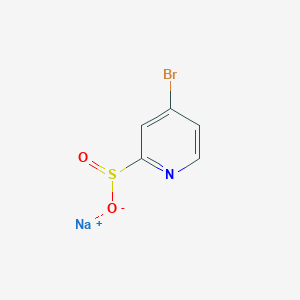
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
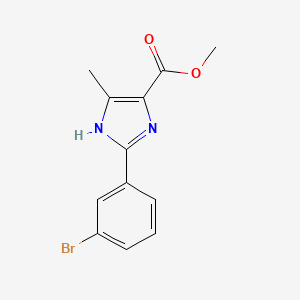
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
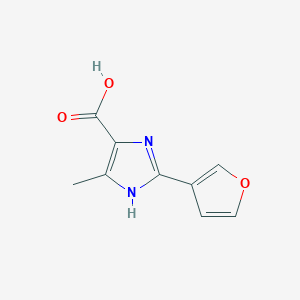
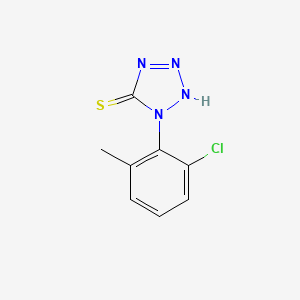
![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)

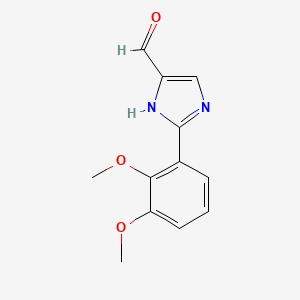
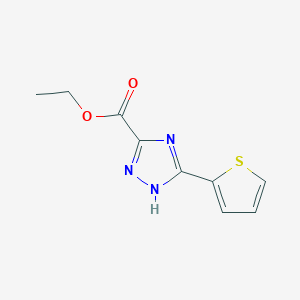

![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
![8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)

